molecular formula C18H17N7O3 B15233279 N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

Cat. No.: B15233279
M. Wt: 379.4 g/mol
InChI Key: ZKHRFTLMLVMQMS-AUEPDCJTSA-N
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Description

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole core, a nitro group, and a carbamimidamido substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole core allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of checkpoint kinase 2 (Chk2), a key enzyme involved in the DNA damage response pathway . By binding to the ATP binding pocket of Chk2, it prevents the enzyme’s activation and subsequent phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit Chk2 at submicromolar concentrations makes it a valuable tool in cancer research .

Properties

Molecular Formula

C18H17N7O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17N7O3/c1-10(23-24-18(19)20)11-5-7-13(8-6-11)21-17(26)14-9-12-3-2-4-15(25(27)28)16(12)22-14/h2-9,22H,1H3,(H,21,26)(H4,19,20,24)/b23-10+

InChI Key

ZKHRFTLMLVMQMS-AUEPDCJTSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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